3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole is a complex organic compound that features a unique structure combining a benzodioxole moiety with an indole framework. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to interact with various targets in the cell, contributing to their diverse biological activities .
Mode of Action
It has been suggested that indole derivatives can cause cell cycle arrest and induce apoptosis in certain cancer cells .
Biochemical Pathways
Indole derivatives have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Some indole derivatives have been shown to have anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Molecular Mechanism
It is known that many indole-based compounds exert their effects through interactions with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), in the presence of a base such as cesium carbonate . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a solvent like chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide
Uniqueness
What sets 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole apart is its dual functionality, combining the biological activities of both the benzodioxole and indole moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-3-7-20-16(5-1)18(12-25-20)24(15-9-10-22-23(11-15)28-14-27-22)19-13-26-21-8-4-2-6-17(19)21/h1-13,24-26H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBZMRRXTPDBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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